molecular formula C7H17ClOSi B14000162 Tert-butoxy(chloromethyl)dimethylsilane CAS No. 58307-46-3

Tert-butoxy(chloromethyl)dimethylsilane

Cat. No.: B14000162
CAS No.: 58307-46-3
M. Wt: 180.75 g/mol
InChI Key: UXXCXTGMKSMVFH-UHFFFAOYSA-N
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Description

Tert-butoxy(chloromethyl)dimethylsilane is an organosilicon compound with the molecular formula C7H17ClOSi. It is a versatile reagent used in organic synthesis, particularly for the protection of hydroxyl groups. The compound is characterized by its stability and selectivity, making it a valuable tool for synthetic organic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butoxy(chloromethyl)dimethylsilane can be synthesized through the reaction of dichloro(chloromethyl)methylsilane with tert-butyl alcohol. The reaction typically involves cooling a solution of dichloro(chloromethyl)methylsilane in pentane to 0°C, followed by the addition of tert-butyl alcohol under nitrogen atmosphere. The mixture is then stirred at 0°C for 1.5 hours and allowed to warm to room temperature for 48 hours. The product is obtained by distillation, yielding this compound with a purity of approximately 95% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Tert-butoxy(chloromethyl)dimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding ethers or amines.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction of this compound can lead to the formation of silanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Formation of tert-butoxy(dimethylsilyloxy)methyl ethers or tert-butoxy(dimethylsilylamino)methyl amines.

    Oxidation Reactions: Formation of tert-butoxy(dimethylsilanol)methyl silanols.

    Reduction Reactions: Formation of tert-butoxy(dimethylsilyl)methyl silanes.

Scientific Research Applications

Tert-butoxy(chloromethyl)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl and amino groups in organic synthesis. It is also employed in the synthesis of complex organic molecules and natural products.

    Biology: Utilized in the modification of biomolecules, such as nucleosides and peptides, to enhance their stability and reactivity.

    Medicine: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butoxy(chloromethyl)dimethylsilane involves the formation of a stable silyl ether or silyl amine through nucleophilic substitution. The tert-butoxy group provides steric hindrance, enhancing the stability of the resulting compound. The molecular targets include hydroxyl and amino groups, which react with the silicon atom to form stable bonds. The pathways involved include nucleophilic substitution and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl(chloro)dimethylsilane
  • Tert-butyl(4-chlorobutoxy)dimethylsilane
  • Tert-butyl(dichloromethyl)dimethylsilane

Uniqueness

Tert-butoxy(chloromethyl)dimethylsilane is unique due to its combination of tert-butoxy and chloromethyl groups, which provide both stability and reactivity. The tert-butoxy group offers steric protection, while the chloromethyl group allows for versatile chemical modifications. This combination makes it a valuable reagent for selective protection and functionalization in organic synthesis.

Properties

CAS No.

58307-46-3

Molecular Formula

C7H17ClOSi

Molecular Weight

180.75 g/mol

IUPAC Name

chloromethyl-dimethyl-[(2-methylpropan-2-yl)oxy]silane

InChI

InChI=1S/C7H17ClOSi/c1-7(2,3)9-10(4,5)6-8/h6H2,1-5H3

InChI Key

UXXCXTGMKSMVFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[Si](C)(C)CCl

Origin of Product

United States

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